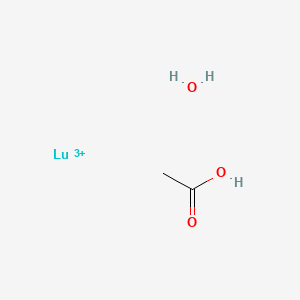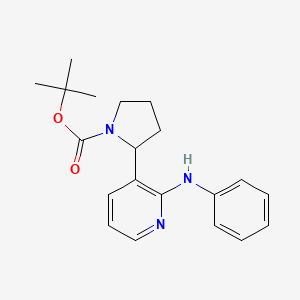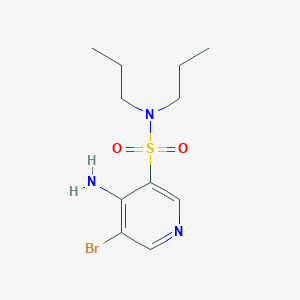
8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one is a chemical compound that belongs to the class of quinolinones Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one typically involves the reaction of 7-hydroxyquinolin-2-one with 1-bromo-4-chlorobutane. The reaction is carried out under controlled conditions, usually at a temperature below 45°C, to ensure the formation of the desired product . The crude intermediate is then purified using a resin treatment in an alcohol solvent such as methanol .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of 1,4-butanediol as a key starting material, which is then diprotected and reacted with 7-hydroxy-2(1H)-quinolinone and piperazine-l-benzo[b]thien-4-y1 hydrochloride using potassium carbonate as a base . The reaction is optimized to achieve high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobutoxy group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, which can modify its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically in an alcohol solvent.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted quinolinones, while oxidation can produce quinolinone derivatives with different functional groups.
Applications De Recherche Scientifique
8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with extracellular signal-regulated kinases (ERK1/2) and inhibit their activity, which can result in antineoplastic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(4-Chlorobutoxy)quinolin-2(1H)-one: This compound is structurally similar and shares some chemical properties.
7-(4-Chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone: Another related compound with similar biological activities.
Uniqueness
8-(4-Chlorobutoxy)-1,2-dihydroquinolin-2-one is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities
Propriétés
Formule moléculaire |
C13H14ClNO2 |
|---|---|
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
8-(4-chlorobutoxy)-1H-quinolin-2-one |
InChI |
InChI=1S/C13H14ClNO2/c14-8-1-2-9-17-11-5-3-4-10-6-7-12(16)15-13(10)11/h3-7H,1-2,8-9H2,(H,15,16) |
Clé InChI |
NEOMPVPPEPZHJW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OCCCCCl)NC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


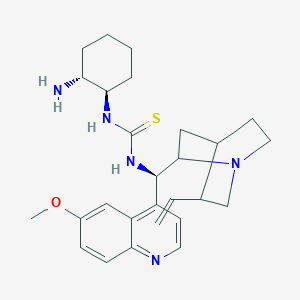
![Chloro-[1-[2-[chloro(hydroxy)phosphanyl]naphthalen-1-yl]naphthalen-2-yl]phosphinous acid](/img/structure/B15060337.png)

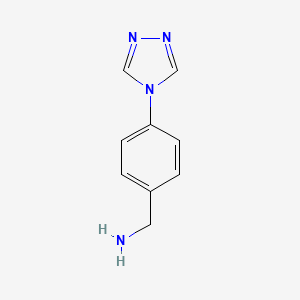
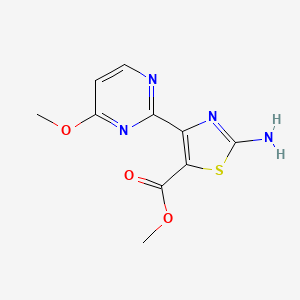

![8-(tert-Butoxycarbonyl)-8-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B15060375.png)

![(2S,4R)-4-(7-chloro-4-methoxyisoquinolin-1-yl)oxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid](/img/structure/B15060392.png)
